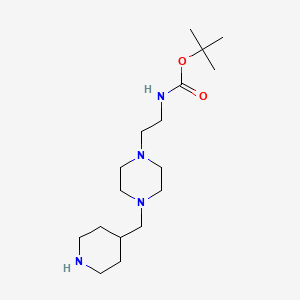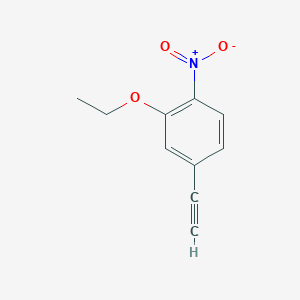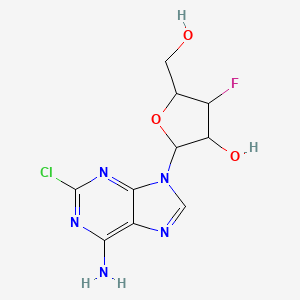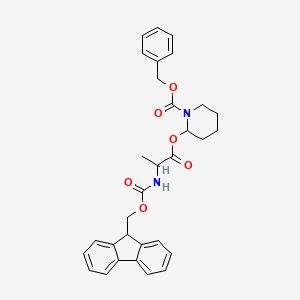![molecular formula C10H15ClN4O B14778480 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is a chemical compound with a complex structure that includes a pyridazine ring substituted with a chlorine atom and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide typically involves the reaction of 6-chloropyridazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学研究应用
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions .
相似化合物的比较
Similar Compounds
Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Other pyridazine derivatives: Compounds with similar structures but different substituents, which may exhibit varying biological activities.
Uniqueness
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both amino and chloropyridazine groups.
属性
分子式 |
C10H15ClN4O |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C10H15ClN4O/c1-6(2)9(12)10(16)13-5-7-3-4-8(11)15-14-7/h3-4,6,9H,5,12H2,1-2H3,(H,13,16) |
InChI 键 |
RAALMYPTOGZVAC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NCC1=NN=C(C=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)

![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778415.png)

![4-Amino-3-(4-phenoxyphenyl)-1-(1-prop-2-enoylpiperidin-3-yl)imidazo[4,5-c]pyridin-2-one](/img/structure/B14778421.png)
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14778430.png)
![4-[[4-[4-(Triazol-1-yl)butyl]phenoxy]methyl]-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole;hydrochloride](/img/structure/B14778433.png)
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778436.png)



![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)


